molecular formula C9H14O B8295441 2-Cyclohexylprop-2-en-1-al

2-Cyclohexylprop-2-en-1-al

Cat. No.: B8295441
M. Wt: 138.21 g/mol
InChI Key: QYQKMQWPSIIZCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclohexylprop-2-en-1-al is an organic compound with the molecular formula C9H16O. It is a member of the aldehyde family, characterized by the presence of a carbonyl group (C=O) attached to a cyclohexyl ring. This compound is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

2-Cyclohexylprop-2-en-1-al can be synthesized through several methods. One common synthetic route involves the reaction of cyclohexylmagnesium bromide with acrolein, followed by hydrolysis to yield the desired aldehyde. Another method includes the oxidation of 2-cyclohexyl-2-propen-1-ol using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. Industrial production methods often involve the use of catalytic processes to ensure high yield and purity.

Chemical Reactions Analysis

2-Cyclohexylprop-2-en-1-al undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 2-cyclohexylpropanoic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to 2-cyclohexylpropanol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions where the aldehyde group is replaced by other functional groups. Common reagents for these reactions include Grignard reagents and organolithium compounds.

Scientific Research Applications

2-Cyclohexylprop-2-en-1-al has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Cyclohexylprop-2-en-1-al involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can result in various biological effects, including antimicrobial and anti-inflammatory activities. The compound’s ability to undergo redox reactions also plays a role in its mechanism of action.

Comparison with Similar Compounds

2-Cyclohexylprop-2-en-1-al can be compared with other similar compounds, such as:

    Cyclohexylacetaldehyde: Similar in structure but with different reactivity and applications.

    Cyclohexylpropanoic acid: An oxidized form of this compound with distinct chemical properties.

    Cyclohexylpropanol: A reduced form with different functional group reactivity.

The uniqueness of this compound lies in its specific reactivity due to the presence of both the cyclohexyl ring and the aldehyde group, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

2-cyclohexylprop-2-enal

InChI

InChI=1S/C9H14O/c1-8(7-10)9-5-3-2-4-6-9/h7,9H,1-6H2

InChI Key

QYQKMQWPSIIZCG-UHFFFAOYSA-N

Canonical SMILES

C=C(C=O)C1CCCCC1

Origin of Product

United States

Synthesis routes and methods

Procedure details

Successively, sulfuric acid 62% (79.4 g, 0.5 mol), aqueous formaldehyde 35% (82 g, 1.0 mol) and cyclohexyl acetaldehyde (100.8 g, 0.8 mol) were added slowly to diethylamine (73 g, 1.0 mol) at 0° C. After stirring at 80° C. overnight, the reaction mixture was extracted with MTBE. The combined organic phases were washed with H2O until neutral pH was achieved, dried (MgSO4) and concentrated in vacuo. The crude product was distilled under reduced pressure using a Widmer column (10 Torr, 80° C.) yielding 89.5 g (81%) of pure product as colorless oil.
Quantity
79.4 g
Type
reactant
Reaction Step One
Quantity
82 g
Type
reactant
Reaction Step One
Quantity
100.8 g
Type
reactant
Reaction Step One
Quantity
73 g
Type
reactant
Reaction Step One
Yield
81%

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